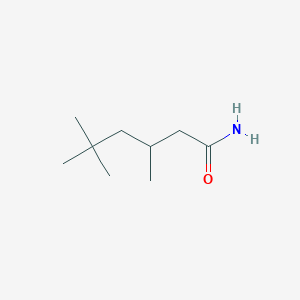

3,5,5-Trimethylhexanamide

Description

Contextualization of Branched Amides in Organic Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. solubilityofthings.com Amides can be classified as primary, secondary, or tertiary based on the number of substituents on the nitrogen atom. solubilityofthings.com Their ability to form hydrogen bonds gives them higher boiling points and solubility in polar solvents compared to other carbonyl-containing compounds. pcc.eu

The amide bond is crucial in biological systems, forming the backbone of proteins through peptide bonds that link amino acids. organicchemexplained.comlibretexts.org In industrial applications, amides are integral to the production of polymers like nylon and Kevlar. wikipedia.org Branched amides, a sub-category of amides, feature a branched alkyl chain attached to the carbonyl group or the nitrogen atom. This branching influences the compound's physical and chemical properties, such as its steric hindrance and solubility, making them subjects of interest in various fields of chemical research.

Significance of 3,5,5-Trimethylhexanamide in Contemporary Research

This compound, a primary amide with a branched alkyl group, has garnered attention in several areas of contemporary research. One of its notable applications is in solvent extraction processes for metal recovery. For instance, it has been investigated for its role in the synergistic extraction of rhodium from hydrochloric acid solutions, where it forms complexes with the metal, facilitating its separation. researchgate.net Furthermore, research has demonstrated its use in forming hydrophobic supramolecular assemblies with metalates, such as those of gold, which is relevant for e-waste separations. mdpi.com

Studies have also explored its application in the recycling of tantalum, a critical raw material. mdpi.comresearchgate.net In this context, this compound acts as an extractant to transport tantalum from acidic chloride solutions into an organic phase. mdpi.comtanb.org This process is part of a broader effort to develop more sustainable and efficient hydrometallurgical techniques for recovering valuable metals from secondary sources. tanb.org The compound's precursor, 3,5,5-trimethylhexanoyl chloride, is also a key intermediate in the synthesis of various organic compounds. chemdad.com

The following table summarizes the key properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 90726-43-5 |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| Appearance | Colorless solid |

| Synthesis | Typically from 3,5,5-trimethylhexanoyl chloride and aqueous ammonia (B1221849). ed.ac.uk |

Scope and Research Objectives for this compound Studies

The primary objectives for research involving this compound are centered on its synthesis and application as a ligand and extractant in hydrometallurgy. Key research goals include:

Optimizing Synthesis: Developing efficient and scalable methods for the synthesis of this compound and its derivatives. A common method involves the reaction of 3,5,5-trimethylhexanoyl chloride with aqueous ammonia. ed.ac.uk

Metal Extraction and Separation: Investigating its effectiveness in the selective extraction of various metals, particularly precious and critical metals from complex aqueous solutions. mdpi.comsun.ac.za This includes studying the synergistic effects when used in combination with other extractants. researchgate.net

Understanding Extraction Mechanisms: Elucidating the chemical and physical principles that govern the extraction process, including the structure of the resulting metal complexes and the role of supramolecular assembly. mdpi.com

Developing Sustainable Recycling Processes: Contributing to the development of more environmentally friendly and economically viable methods for recycling valuable metals from industrial waste and end-of-life products. tanb.org

Future research is likely to continue exploring new applications for this compound and its derivatives, potentially expanding into areas such as the synthesis of novel polymers and other functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,5 Trimethylhexanamide and Its Precursors

Precursor Synthesis: 3,5,5-Trimethylhexanoic Acid

The foundational precursor, 3,5,5-Trimethylhexanoic Acid, can be synthesized through several pathways.

A significant industrial method for producing 3,5,5-Trimethylhexanoic Acid involves a hydroformylation/oxidation sequence starting from di-isobutylene. researchgate.net This process is a cornerstone in the large-scale production of this acid. researchgate.net The initial step is the dimerization of isobutylene (B52900) to form di-isobutylene. Following this, a hydroformylation reaction introduces a formyl group, which is then oxidized to the carboxylic acid. researchgate.net Another method starts with diisobutylene, which is heated with carbon monoxide and hydrogen under pressure with a cobalt catalyst to produce 3,5,5-trimethylhexanol, which can then be oxidized to the corresponding acid. google.com

A direct route to 3,5,5-Trimethylhexanoic Acid is the oxidation of 3,5,5-Trimethylhexanal (B1630633). atamanchemicals.com This conversion can be achieved using various oxidizing agents. One method employs air and magnesium acetate (B1210297) in glacial acetic acid at 25°C. A highly efficient method utilizes molecular oxygen over a macroporous strong-base resin as a heterogeneous catalyst. rsc.org This process can achieve a yield of 88.1% under 0.3 MPa of oxygen at 45°C in acetonitrile (B52724) after a 40-minute reaction. rsc.org Another approach involves oxidizing 3,5,5-trimethylhexanol with air, with or without the presence of oxidation catalysts like manganese acetate. google.com

Table 1: Oxidation of 3,5,5-Trimethylhexanal

| Oxidizing Agent/Catalyst | Temperature | Pressure | Solvent | Yield |

| Air, Magnesium Acetate | 25°C | N/A | Glacial Acetic Acid | N/A |

| Molecular Oxygen, Macroporous Resin | 45°C | 0.3 MPa | Acetonitrile | 88.1% |

| Air, Manganous Acetate | N/A | N/A | Acetic Acid | N/A |

Conversion to 3,5,5-Trimethylhexanoyl Chloride

The next critical intermediate is 3,5,5-Trimethylhexanoyl Chloride, which is synthesized from 3,5,5-Trimethylhexanoic Acid.

A common laboratory and industrial method for preparing 3,5,5-Trimethylhexanoyl Chloride is the reaction of 3,5,5-Trimethylhexanoic Acid with thionyl chloride (SOCl₂). chemicalbook.comchemdad.comlookchem.com This reaction is typically performed under reflux conditions and produces sulfur dioxide and hydrogen chloride as byproducts.

Modern advancements have led to the development of continuous flow methods for the synthesis of 3,5,5-Trimethylhexanoyl Chloride. This technique, utilizing microreactor technology, offers enhanced safety and efficiency. researchgate.net One such process uses triphosgene (B27547) and 3,5,5-trimethylhexanoic acid with N,N-dimethylformamide (DMF) as a catalyst in a silicon carbide microreactor. researchgate.net This method achieves a high isolated yield of 91% at 55°C and 0.8 MPa. researchgate.net The use of a polar solvent like tetrahydrofuran (B95107) (THF) in this continuous flow process is noted to be time- and cost-effective, resulting in a product with higher yield and purity. researchgate.net

Table 2: Synthesis of 3,5,5-Trimethylhexanoyl Chloride

| Method | Reagents | Catalyst | Reactor | Temperature | Pressure | Isolated Yield |

| Thionyl Chloride-Mediated | 3,5,5-Trimethylhexanoic Acid, Thionyl Chloride | N/A | Batch Reactor | Reflux | N/A | Moderate |

| Continuous Flow | 3,5,5-Trimethylhexanoic Acid, Triphosgene | DMF | Silicon Carbide Microreactor | 55°C | 0.8 MPa | 91% |

Formation of 3,5,5-Trimethylhexanamide via Aminolysis

The final step in the synthesis is the conversion of 3,5,5-Trimethylhexanoyl Chloride to this compound. This is achieved through aminolysis, a reaction where the acyl chloride reacts with an amine. 3,5,5-Trimethylhexanoyl chloride is a reactant in the synthesis of this compound. chemicalbook.comchemdad.combiocompare.comsigmaaldrich.comhsppharma.com This nucleophilic acyl substitution reaction involves the attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide.

Derivatization Strategies for Amide Functionalization

The amide functionality of this compound serves as a versatile anchor for further molecular elaboration. Derivatization at the nitrogen atom can significantly alter the physicochemical properties of the parent molecule, leading to a diverse range of substituted amides with tailored characteristics.

N-Alkylation Pathways for Substituted Amides

N-alkylation of this compound introduces an alkyl group onto the amide nitrogen, yielding a secondary amide. This transformation can be achieved through several synthetic routes, primarily involving the reaction of the primary amide with alkylating agents such as alkyl halides or alcohols.

With Alkyl Halides:

The reaction of this compound with alkyl halides represents a classical approach to N-alkylation. This nucleophilic substitution reaction typically requires a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. stackexchange.com Common bases employed for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). stackexchange.com The choice of base and solvent is crucial to avoid side reactions and ensure a good yield of the N-alkylated product.

A milder approach involves the use of potassium phosphate (B84403) (K₃PO₄) in acetonitrile, which can facilitate the alkylation of primary amides with alkyl halides without the need for strongly basic conditions or transition metal catalysts. escholarship.org This method offers a broad scope and is tolerant of various functional groups. escholarship.org

For instance, the synthesis of N-(2-ethylhexyl)-3,5,5-trimethylhexanamide can be envisioned through the reaction of this compound with 2-ethylhexyl halide in the presence of a suitable base.

Table 1: Illustrative N-Alkylation Reactions of this compound with Alkyl Halides

| Alkyl Halide | Base/Solvent System | Product |

| 2-Ethylhexyl bromide | K₃PO₄ / Acetonitrile | N-(2-Ethylhexyl)-3,5,5-trimethylhexanamide |

| Benzyl chloride | NaH / THF | N-Benzyl-3,5,5-trimethylhexanamide |

| Methyl iodide | Ag₂O | N-Methyl-3,5,5-trimethylhexanamide |

With Alcohols:

The N-alkylation of amides using alcohols as alkylating agents is an atom-economical and environmentally benign alternative to the use of alkyl halides, with water being the only byproduct. oup.comresearchgate.net These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium or cobalt. oup.comnih.govresearchgate.net

For example, a ruthenium complex like RuCl₂(PPh₃)₃ can catalyze the reaction between an amide and a primary alcohol at elevated temperatures to yield the corresponding N-monoalkylated amide. oup.com Studies have shown that various primary alcohols can be successfully employed in this reaction. oup.com Similarly, cobalt nanoparticle-based catalysts have been developed for the N-alkylation of primary amides with a broad range of alcohols under relatively mild conditions. nih.govresearchgate.net The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting enamine intermediate. nih.gov

Table 2: Catalytic N-Alkylation of this compound with Alcohols

| Alcohol | Catalyst | Product |

| 1-Butanol | RuCl₂(PPh₃)₃ | N-Butyl-3,5,5-trimethylhexanamide |

| Benzyl alcohol | Co-nanoparticles | N-Benzyl-3,5,5-trimethylhexanamide |

| Ethanol | Ruthenium-based catalyst | N-Ethyl-3,5,5-trimethylhexanamide |

Synthesis of Amine-Amide Linkages

The formation of amine-amide linkages involves the introduction of an amino group connected to the amide nitrogen of this compound through a methylene (B1212753) bridge (-CH₂-). A prominent method for achieving this is the Mannich reaction. byjus.comadichemistry.comwikipedia.org

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the N-H of this compound), formaldehyde (B43269), and a primary or secondary amine. byjus.comwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. adichemistry.comwikipedia.org The amide nitrogen of this compound then acts as a nucleophile, attacking the iminium ion to form the N-aminomethylated product. adichemistry.com

A specific application of this type of reaction has been demonstrated in the synthesis of N-(dialkylaminomethyl) derivatives of valpromide, a primary aliphatic amide structurally similar to this compound. ispub.com In a typical procedure, the primary amide is treated with formaldehyde and a secondary amine in a suitable solvent like ethanol. ispub.com

For example, reacting this compound with formaldehyde and a secondary amine, such as di-n-hexylamine, would yield N-[(di-n-hexylamino)methyl]-3,5,5-trimethylhexanamide. This methodology allows for the facile introduction of a variety of amine moieties, leading to a diverse library of amine-amide derivatives.

Table 3: Synthesis of Amine-Amide Linkages from this compound via the Mannich Reaction

| Secondary Amine | Reagents | Product |

| Di-n-hexylamine | Formaldehyde, Ethanol | N-[(Di-n-hexylamino)methyl]-3,5,5-trimethylhexanamide |

| Di-n-butylamine | Formaldehyde, Ethanol | N-[(Di-n-butylamino)methyl]-3,5,5-trimethylhexanamide |

| Piperidine | Formaldehyde, Ethanol | N-(Piperidin-1-ylmethyl)-3,5,5-trimethylhexanamide |

Chemical Reactivity and Mechanistic Investigations of 3,5,5 Trimethylhexanamide

Nucleophilic Acyl Substitution Reactions Involving the Amide Moiety

Nucleophilic acyl substitution is a characteristic reaction for carboxylic acid derivatives. libretexts.org These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com For amides, the leaving group is an amine or ammonia (B1221849), which are relatively strong bases, making amides the least reactive among the carboxylic acid derivatives under typical conditions. libretexts.org Consequently, these reactions often require catalysis or forcing conditions to proceed efficiently. byjus.comresearchgate.net The bulky 3,5,5-trimethylhexyl group attached to the carbonyl carbon also introduces significant steric hindrance, which can influence reaction kinetics by impeding the approach of the nucleophile. researchgate.net

The hydrolysis of 3,5,5-trimethylhexanamide involves its reaction with water to yield 3,5,5-trimethylhexanoic acid and ammonia. This process is a classic example of nucleophilic acyl substitution. researchgate.net The reaction is generally slow at neutral pH but can be accelerated by the presence of an acid or a base catalyst. byjus.comresearchgate.net

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. byjus.com In basic conditions, the hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon directly. masterorganicchemistry.com In both scenarios, a tetrahedral intermediate is formed, which then collapses to expel ammonia as the leaving group. masterorganicchemistry.com

The kinetics of amide hydrolysis typically follow a first-order rate law with respect to the amide and the catalyst (acid or base). researchgate.net The rate is also sensitive to the steric environment around the carbonyl group; bulkier substituents, such as the 3,5,5-trimethylhexyl group, are known to decrease the rate of hydrolysis compared to less hindered amides. researchgate.net

Intermolecular aminolysis, also known as transamidation, is a reaction where this compound reacts with an amine, resulting in the substitution of the original amino group (-NH₂) with a new amine group. This reaction is an equilibrium process, and driving it to completion can be challenging.

The synthesis of this compound itself is often achieved through the aminolysis of a more reactive precursor, 3,5,5-trimethylhexanoyl chloride, with aqueous ammonia. ed.ac.uk This reaction is highly favorable because the chloride ion is an excellent leaving group. libretexts.org The reverse reaction, the aminolysis of the amide, requires conditions that can shift the equilibrium, such as using a large excess of the reacting amine or removing one of the products as it forms.

Alcoholysis is the reaction of this compound with an alcohol to form the corresponding ester, 3,5,5-trimethylhexanoate, and ammonia. libretexts.org This reaction is essentially the reverse of the aminolysis of an ester. libretexts.org Due to the poor leaving group ability of the amide group compared to the alkoxide group of an ester, this reaction is thermodynamically unfavorable and requires significant activation, typically through strong acid catalysis and heat. libretexts.orgwikipedia.org The acid catalyst works by protonating the amide's carbonyl oxygen, activating it for nucleophilic attack by the alcohol. libretexts.org The process is reversible, and the yield of the ester can be improved by using the alcohol as a solvent to push the equilibrium forward, a principle based on Le Chatelier's principle. wikipedia.org

Table 1: Summary of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product(s) | General Conditions |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | 3,5,5-Trimethylhexanoic Acid + Ammonia | Requires acid or base catalysis; generally slow. researchgate.net |

| Aminolysis | Amine (R-NH₂) | N-substituted this compound + Ammonia | Equilibrium reaction; often requires forcing conditions. |

| Alcoholysis | Alcohol (R-OH) | 3,5,5-Trimethylhexanoate Ester + Ammonia | Requires strong acid catalysis and heat; reversible. libretexts.orgwikipedia.org |

Supramolecular Assembly and Complexation Phenomena

The amide functional group of this compound is well-suited for forming non-covalent, ordered structures known as supramolecular assemblies. ed.ac.uk The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor, facilitating a range of intermolecular interactions. libretexts.orgwuxiapptec.com These interactions allow the molecule to form complex assemblies and participate in host-guest chemistry, particularly in the field of solvent extraction. mdpi.com

This compound can act as a key component in ligands designed for selective metal ion extraction. mdpi.comresearchgate.net In synergistic systems, often combined with amines, it facilitates the formation of stable cationic complexes that can encapsulate and transport metalate anions. ed.ac.ukresearchgate.net

A notable mechanism is the formation of a "proton chelate". ed.ac.uksun.ac.za In the presence of a tertiary amine and an acid, the amine is protonated. This newly formed ammonium (B1175870) cation (N-H⁺) can then be stabilized by an intramolecular hydrogen bond with the carbonyl oxygen of a nearby this compound moiety. This interaction creates a stable six-membered ring structure, which pre-organizes the ligand for efficient binding of an anionic guest, such as the chlorometalates [ZnCl₄]²⁻ or [TaCl₆]⁻, through an outer-sphere coordination mechanism. ed.ac.ukmdpi.com In some systems, such as during the extraction of rhodium, the amide has been shown to tautomerize to its enol form and coordinate directly to the rhodium metal center. researchgate.netresearchgate.net

Hydrogen bonds are the primary driving force for the supramolecular behavior of this compound. wuxiapptec.com

Classical Hydrogen Bonding: The most significant interaction is the classical N-H···O hydrogen bond, where the amide N-H group donates a proton to the carbonyl oxygen of another molecule. libretexts.org These interactions can lead to the formation of dimers or extended one-dimensional polymer-like chains in the solid state or in non-polar solvents. ed.ac.uk

Non-Classical Hydrogen Bonding: In addition to classical H-bonds, weaker, non-classical interactions such as C-H···O bonds can further stabilize the supramolecular structures. nih.gov The various C-H bonds within the bulky alkyl chain can act as weak hydrogen bond donors to the electron-rich carbonyl oxygen.

Studies using techniques like NMR-DOSY have demonstrated that this compound can form large supramolecular assemblies with other molecules, such as dihexylammonium sulfate, creating defined ion pairs in solution. ed.ac.uk These varied hydrogen bonding capabilities are fundamental to its role in forming complex, functional chemical systems. ed.ac.uksun.ac.za

Table 2: Supramolecular Interactions and Applications

| Phenomenon | Interacting Species | Key Interaction | Result / Application |

|---|---|---|---|

| Proton Chelation | Amine + Acid + this compound | Intramolecular N-H⁺···O=C hydrogen bond. ed.ac.uksun.ac.za | Formation of a stable cationic ligand (LH⁺) for outer-sphere coordination and extraction of metal anions like [ZnCl₄]²⁻ and [TaCl₆]⁻. ed.ac.ukmdpi.com |

| Direct Coordination | Rhodium Chloride Complex + Amine + this compound | Coordination of the amide (enol form) to the rhodium center. researchgate.netresearchgate.net | Synergistic extraction of rhodium from acidic solutions. researchgate.net |

| Supramolecular Assembly | This compound + Dihexylammonium Sulfate | Intermolecular N-H···O hydrogen bonds. ed.ac.uk | Formation of defined supramolecular ion pairs in solution. ed.ac.uk |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5,5-Trimethylhexanoic Acid |

| 3,5,5-Trimethylhexanoyl Chloride |

| 3,5,5-Trimethylhexanoate (Ester) |

| Ammonia |

| Water |

| Dihexylammonium Sulfate |

| Zinc Tetrachloride ([ZnCl₄]²⁻) |

| Tantalum Hexachloride ([TaCl₆]⁻) |

Tautomerism and Coordination Chemistry of Amides

Amides can exist in equilibrium with their tautomeric imidic acid, or enol, form. While the amide form is typically more stable, the enol tautomer can play a significant role in reactivity and complexation. The proton transfer required for the interconversion between amide and enol forms can be influenced by factors such as solvent and the presence of other chemical species. nih.gov

In the context of the synergistic extraction of rhodium, this compound demonstrates the functional importance of this tautomerism. researchgate.net Spectroscopic and computational studies have shown that for an effective extraction of certain rhodium complexes, the amide ligand tautomerizes to its enol form. researchgate.netresearchgate.net This transformation is crucial for its subsequent coordination to the rhodium metal center. The enol form, with its hydroxyl group and a C=N double bond, presents different coordination properties compared to the original amide's carbonyl and amino groups. nih.gov This ability to tautomerize allows the amide to act as a more effective ligand under specific conditions, facilitating the transfer of the metal complex into the organic phase. researchgate.netresearchgate.net

The coordination behavior of this compound is directly linked to its tautomeric state. As a ligand, it can coordinate to a metal center through different atoms, influencing the geometry and stability of the resulting complex. fiveable.me

Advanced Reaction Mechanisms Involving Amides

The Hofmann rearrangement is a fundamental organic reaction that converts a primary amide into a primary amine containing one fewer carbon atom. wikipedia.orgthermofisher.com The reaction typically proceeds by treating the amide with a halogen (like bromine) and a strong base (like sodium hydroxide). chemistrylearner.com This process forms an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org

| Step | Description |

| 1. N-Halogenation | The primary amide reacts with an in-situ formed hypobromite (B1234621) to yield an N-bromoamide. wikipedia.org |

| 2. Deprotonation | A base abstracts the remaining acidic amide proton, forming a bromoamide anion. wikipedia.org |

| 3. Rearrangement | The alkyl/aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org |

| 4. Hydrolysis | The isocyanate intermediate reacts with water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org |

While no specific studies detailing the Hofmann rearrangement of this compound are available, this reaction represents a potential synthetic pathway for this compound. If subjected to these conditions, this compound would be expected to yield 2,4,4-trimethylpentan-1-amine, shortening the carbon chain by one unit. This transformation has broad applications in synthesis, including the preparation of pharmaceutical intermediates and other fine chemicals. thermofisher.comresearchgate.net For instance, the reaction is used to produce anthranilic acid from phthalimide (B116566) and 3-aminopyridine (B143674) from nicotinamide. chemistrylearner.com Variations of the reaction exist to accommodate base-sensitive substrates, using reagents like lead tetraacetate or hypervalent iodine compounds. nrochemistry.com

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to a new, more substituted amine using a reducing agent. masterorganicchemistry.comkanto.co.jp

While reductive amination does not directly involve amides as starting materials, it is a relevant pathway for derivatives of this compound. The primary amine derived from this compound (e.g., 2,4,4-trimethylpentan-1-amine via the Hofmann rearrangement or a corresponding amine via direct amide reduction) can serve as the amine component in a reductive amination reaction.

Hypothetical Pathway:

Amide to Amine Conversion: this compound is first converted to its corresponding primary amine (e.g., 2,4,4-trimethylpentan-1-amine).

Reductive Amination: This primary amine is then reacted with an aldehyde or ketone in the presence of a suitable reducing agent. Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

This two-step sequence allows for the synthesis of a wide variety of secondary amines, where one of the nitrogen substituents is the 2,4,4-trimethylpentyl group. This methodology is central to the synthesis of numerous compounds in the pharmaceutical and materials science fields. nih.govpurdue.edu

Amide Hydrolysis in Acidic and Basic Media

Amide hydrolysis is a fundamental chemical reaction where an amide bond is cleaved by reacting with water, resulting in a carboxylic acid and an amine or ammonia. byjus.comchemguide.co.uk This process is generally slow under neutral conditions, requiring either acidic or basic catalysis and often heat to proceed at a practical rate. byjus.comlibretexts.org The hydrolysis of this compound serves as a representative example of this reaction for a sterically hindered primary amide.

Acid-Catalyzed Hydrolysis

In the presence of a strong, dilute acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), this compound can be hydrolyzed to form 3,5,5-trimethylhexanoic acid and an ammonium salt. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the amide in the acidic aqueous solution. libretexts.org

The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds through several key steps: libretexts.orgresearchgate.net

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step activates the carbonyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack. byjus.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgresearchgate.net This leads to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. libretexts.org This converts the amino group (-NH₂) into a better leaving group (-NH₃⁺). byjus.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ammonia molecule (NH₃). libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base in the solution to yield the final carboxylic acid product, 3,5,5-trimethylhexanoic acid, and regenerates the acid catalyst (H₃O⁺). libretexts.orglibretexts.org The eliminated ammonia is immediately protonated in the acidic medium to form an ammonium ion (NH₄⁺). chemguide.co.uk

Base-Promoted Hydrolysis

When heated with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound undergoes hydrolysis to produce ammonia and the corresponding carboxylate salt (e.g., sodium 3,5,5-trimethylhexanoate). byjus.comchemguide.co.uk Because a full equivalent of the base is consumed in the final deprotonation step, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

The mechanism for base-promoted hydrolysis involves the following steps: byjus.comlibretexts.org

Nucleophilic Attack by Hydroxide: The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the amide. byjus.comlibretexts.org

Formation of a Tetrahedral Intermediate: This addition reaction results in the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an amide anion (⁻NH₂), which is a very poor leaving group. libretexts.org This step is typically the rate-determining step.

Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed 3,5,5-trimethylhexanoic acid. libretexts.org This final, irreversible acid-base reaction produces a stable carboxylate salt and an ammonia molecule, driving the equilibrium toward the products. chemguide.co.uklibretexts.org

Table 1: Comparison of Acidic and Basic Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Reagent/Catalyst | Dilute strong acid (e.g., H₂SO₄, HCl) acts as a catalyst. chemguide.co.uk | Strong base (e.g., NaOH, KOH) is a consumed reagent. chemguide.co.uklibretexts.org |

| Initial Step | Protonation of the carbonyl oxygen to activate the electrophile. byjus.comlibretexts.org | Nucleophilic attack by the hydroxide ion on the carbonyl carbon. byjus.comlibretexts.org |

| Key Intermediate | Positively charged tetrahedral intermediate. byjus.comresearchgate.net | Negatively charged tetrahedral (alkoxide) intermediate. byjus.comlibretexts.org |

| Leaving Group | Ammonia (NH₃), which is then protonated. libretexts.org | Amide anion (⁻NH₂). libretexts.org |

| Final Products | 3,5,5-trimethylhexanoic acid and an ammonium salt (e.g., NH₄Cl). chemguide.co.uklibretexts.org | A salt of 3,5,5-trimethylhexanoic acid (e.g., sodium 3,5,5-trimethylhexanoate) and ammonia. chemguide.co.uk |

| Conditions | Typically requires heating in an aqueous solution. libretexts.org | Typically requires heating in an aqueous solution. chemguide.co.uk |

Advanced Analytical Characterization Techniques for 3,5,5 Trimethylhexanamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3,5,5-trimethylhexanamide. By interacting with the molecule at different energy levels, these methods provide a detailed fingerprint of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of this compound. ed.ac.uk Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. ed.ac.uk

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the protons of the methyl groups in the trimethylacetyl moiety would appear at a distinct chemical shift compared to the protons in the methylene (B1212753) groups of the hexyl chain. ed.ac.uk Similarly, ¹³C NMR provides a unique signal for each carbon atom, allowing for the confirmation of the carbon skeleton. ed.ac.uk The purity of this compound can be determined from the integration of the signals in the ¹H and ¹³C NMR spectra. ed.ac.uk

NMR is also instrumental in studying the conformational dynamics of molecules in solution. copernicus.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the spatial arrangement of different parts of the molecule. nih.gov Furthermore, NMR can be used to study the interactions of this compound with other molecules, such as in solvent extraction processes where it may form complexes with metal ions. ed.ac.uk

Table 1: Representative NMR Data for Amide Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.8 | broad singlet | NH |

| ¹H | ~4.82 | doublet | NCH₂NH |

| ¹H | ~3.30 | quartet | N(CH₂)₃(CH₃)₃ |

| ¹H | ~1.47 | triplet | N(CH₂)₃(CH₃)₃ |

| ¹H | ~1.35 | singlet | C(CH₃)₃ |

| ¹³C | ~182.5 | singlet | CO |

| ¹³C | ~62.7 | singlet | N(CH₂)₃(CH₃)₃ |

| ¹³C | ~51.6 | singlet | NCH₂NH |

| ¹³C | ~45.8 | singlet | N(CH₂)₃(CH₃)₃ |

| ¹³C | ~39.5 | singlet | C(CH₃)₃ |

| ¹³C | ~27.3 | singlet | C(CH₃)₃ |

Note: This table presents generalized data for illustrative purposes, based on similar structures. Actual chemical shifts for this compound may vary depending on the solvent and experimental conditions. ed.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. sun.ac.zaudel.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. mvpsvktcollege.ac.in

For this compound, the IR spectrum would exhibit key absorption bands that confirm its amide structure. The most prominent of these would be the C=O stretching vibration of the carbonyl group, which typically appears as a strong band in the region of 1650–1750 cm⁻¹. pressbooks.pub The exact position of this band can provide clues about the molecular environment, such as hydrogen bonding. Another important feature is the N-H stretching vibration of the primary amide, which usually appears as one or two bands in the 3500–3300 cm⁻¹ region. udel.edu The presence of C-H bonds in the alkyl chain would be indicated by stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Amides

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N-H (Amide) | Stretch | 3500-3300 |

| C-H (Alkyl) | Stretch | 3000-2850 |

| C=O (Amide) | Stretch | 1650-1750 |

| N-H (Amide) | Bend | 1640-1550 |

| C-N | Stretch | 1400-1000 |

This table provides a general range for the characteristic IR absorption frequencies of amides. udel.edupressbooks.pub

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amides without causing significant fragmentation. openagrar.de

In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. openagrar.de

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. ed.ac.uk The high-resolution capabilities of modern mass spectrometers can provide a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. ESI-MS is also used to characterize reaction products and intermediates in syntheses involving this compound. ed.ac.uk

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. oiv.int In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and the components are separated based on their boiling points and their interactions with the stationary phase. bibliotekanauki.pl

For this compound, GC can be used to determine its purity by separating it from any volatile impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis. The choice of the column and the temperature program are critical for achieving good separation. bibliotekanauki.pl

Table 3: Typical GC Parameters for Amide Analysis

| Parameter | Value |

| Column | DB-5 (95% dimethyl-5% diphenyl polysiloxane) |

| Column Dimensions | 30 m x 0.32 mm ID, 1 µm film thickness |

| Carrier Gas | Nitrogen or Helium |

| Injection Port Temp. | 240 °C |

| Detector Temp. | 260 °C |

| Oven Program | Initial temp. 45°C, ramped to 240°C |

This table provides an example of typical GC parameters that could be adapted for the analysis of this compound. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds. americanpharmaceuticalreview.com It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. sepscience.com

For the purity evaluation of this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). mdpi.com A detector, such as a UV-Vis detector, is used to monitor the eluent and produce a chromatogram. The purity of the sample is determined by the relative area of the main peak. sepscience.com HPLC is crucial in pharmaceutical quality control and impurity profiling. sepscience.com

Table 4: Illustrative HPLC Conditions for Amide Purity Assessment

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 210 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table outlines general HPLC conditions that could be optimized for the analysis of this compound.

Elemental and Compositional Analysis

Determining the elemental makeup and the concentration of specific chemical entities is fundamental to understanding the properties and behavior of this compound, particularly in the context of its applications in metal extraction and catalysis.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Quantification

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for quantifying the concentration of metals. agriscigroup.usresearchgate.net This method is particularly relevant when this compound is used as an extractant in solvent extraction processes to separate metals. mdpi.comtanb.org

In a typical application, an aqueous solution containing a metal, such as tantalum (Ta), is mixed with an organic phase containing this compound. mdpi.comtanb.org After the extraction process, the phases are separated, and the organic phase is analyzed by ICP-OES to determine the concentration of the extracted metal. mdpi.comtanb.org The sample, diluted in a suitable solvent like 1-methoxy-2-propanol, is introduced into an argon plasma. mdpi.comtanb.org The high temperature of the plasma (around 10,000 K) excites the atoms of the metal, causing them to emit light at characteristic wavelengths. unil.ch The intensity of this emitted light is directly proportional to the concentration of the metal in the sample, allowing for precise quantification. agriscigroup.us

Research has utilized ICP-OES to study the extraction of zinc and tantalum. mdpi.comtanb.orged.ac.uk For instance, in zinc extraction studies, a Perkin Elmer Optima 5300 DV ICP-OES was employed with specific operating parameters. ed.ac.uk Similarly, a Perkin Elmer Optima 8300DC was used for tantalum analysis. mdpi.comtanb.org

Table 1: ICP-OES Parameters for Metal Analysis in Conjunction with this compound

| Parameter | Zinc Analysis ed.ac.uk | Tantalum Analysis mdpi.comtanb.org |

| Instrument | Perkin Elmer Optima 5300 DV | Perkin Elmer Optima 8300DC |

| RF Forward Power | 1400 W | 1500 W |

| Plasma Gas Flow (Ar) | 15 L min⁻¹ | 17 L min⁻¹ |

| Auxiliary Gas Flow (Ar) | 0.2 L min⁻¹ | 1.0 L min⁻¹ |

| Nebulizer Flow (Ar) | 0.75 L min⁻¹ | 0.50 L min⁻¹ |

| Sample Uptake Rate | Not specified | 2.0 mL min⁻¹ |

| Nebulizer Type | Not specified | Gem Tip cross flow |

| Spray Chamber | Not specified | Glass cyclonic |

Titrimetric Methods for Active Species Determination

While modern spectroscopic methods are prevalent, titrimetric methods, such as Karl-Fischer titrations, remain relevant for determining the concentration of specific active species. In the context of research involving this compound, Karl-Fischer titration has been used to determine the water content in organic phases after solvent extraction processes. mdpi.comtanb.org This is crucial as the presence of water can influence the extraction mechanism and efficiency.

Crystallographic Studies

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is critical for elucidating the structure-property relationships of this compound and its derivatives.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms in a crystalline solid. rsc.org For this compound and its related compounds, single-crystal XRD has been instrumental in confirming their molecular structures. ed.ac.uksun.ac.za

In the solid state, the conformation of this compound is significantly influenced by hydrogen bonding. ed.ac.uksun.ac.za Studies have shown that the amide groups participate in both intramolecular and intermolecular N-H---O=C hydrogen bonds, leading to the formation of dimeric structures. ed.ac.uk This hydrogen bonding network is a key feature of its solid-state architecture. The structure of related amide ligands has also been confirmed by X-ray crystallography, providing insights into their coordination behavior. ed.ac.uk

Furthermore, powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. researchgate.net It can confirm the formation of new crystalline phases, such as co-crystals, by comparing the diffraction pattern of the product to those of the starting materials. jppres.com

Neutron Powder Diffraction for Co-crystal Analysis

Neutron powder diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms like hydrogen. upatras.graps.orgresearchgate.net This is highly relevant for studying hydrogen bonding in co-crystals of this compound. Co-crystals are multi-component crystals where different molecules are held together in the same crystal lattice through non-covalent interactions, such as hydrogen bonds. ijper.org

Computational Chemistry and Theoretical Modeling of 3,5,5 Trimethylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5,5-trimethylhexanamide, which are governed by the arrangement of its electrons and nuclei. These methods solve the molecular Schrödinger equation to provide detailed information on molecular orbitals, electron density, and energy. wikipedia.org

Density Functional Theory (DFT) Applications to Amide Systems

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.org It is particularly well-suited for studying amide systems due to its balance of computational cost and accuracy. For a molecule such as this compound, DFT calculations would be instrumental in determining its ground-state geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties like dipole moment and polarizability. ed.ac.ukpnas.org

DFT has been successfully used to explore reaction mechanisms involving amides, such as their hydrolysis or their role in catalysis. nih.govresearchgate.net For instance, DFT calculations can clarify the selectivity between different reaction pathways, such as the deoxygenation and deamination of amide linkages. nih.gov In the context of this compound, DFT could be used to model its synthesis, for example, by calculating the energy profile for the reaction of 3,5,5-trimethylhexanoyl chloride with ammonia (B1221849). ed.ac.uk Furthermore, studies on branched amides have utilized DFT to understand the mechanisms and selectivity in reactions like C-H activation. researchgate.netnih.gov

Table 1: Representative Applications of DFT to Amide Systems

| Application Area | Specific Focus | Illustrative Finding |

| Reaction Mechanisms | Selectivity in amide bond cleavage | DFT calculations can elucidate the energetic favorability of deoxygenation versus deamination pathways. nih.gov |

| Synthesis | Amide formation | Modeling the reaction energy profile for the amination of an acyl chloride. ed.ac.uk |

| Reactivity | C-H activation of branched amides | DFT can identify the most favorable reaction pathway and explain enantioselectivity. researchgate.net |

| Isomerization | Branched-to-linear isomerization | Calculations show that linear products can be thermodynamically more stable, driving the reaction. nih.gov |

Molecular Orbital Analysis of Reaction Intermediates

Molecular Orbital (MO) theory provides a detailed picture of the electronic interactions that govern chemical reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the amide nitrogen and oxygen, indicating their nucleophilic character, while the LUMO would be centered on the carbonyl carbon, highlighting its electrophilic nature. mdpi.com

In the study of reaction mechanisms, MO analysis of transition states and intermediates is invaluable. For example, in the amination of ketenes to form amides, theoretical calculations have investigated the stability of proposed enol intermediates. kuleuven.be Wavefunction analysis methods can provide chemically intuitive information about decisive molecular states in a reaction, such as the formation of 2-amido-2-aminoacetic acid from amides and 2-iminoacetic acid. chemrxiv.org These approaches could be applied to understand the intermediates in the hydrolysis or other transformations of this compound. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. oup.com

For this compound, with its flexible alkyl chain, MD simulations would be essential to explore its conformational landscape. The bulky trimethylhexyl group can adopt numerous conformations, which will influence the molecule's physical properties and its interactions with other molecules or surfaces. MD simulations can reveal the most populated conformations and the energy barriers between them. nih.govethz.ch Such simulations have been widely applied to peptides, which contain multiple amide linkages, to understand their folding and conformational preferences. ethz.chpnas.org The principles are directly applicable to understanding the preferred shapes of this compound in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

Integrated Computational-Experimental Approaches in Chemical Research

The most powerful insights often come from combining computational modeling with experimental data. researchgate.netresearchgate.net Computational methods can help interpret experimental results, while experiments can validate and refine computational models.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. researchgate.net For this compound, calculating the ¹H and ¹³C chemical shifts and comparing them with experimental spectra would provide a rigorous confirmation of its structure.

This integrated approach is particularly useful for distinguishing between different isomers or conformations, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. researchgate.netresearchgate.net By averaging the predicted shifts over an ensemble of conformations generated by MD simulations, one can account for the dynamic nature of the molecule in solution, leading to even better agreement with experimental data. nih.govbiorxiv.orgrsc.org

Table 2: Correlation of Computational Methods with NMR Data

| Computational Method | Application | Benefit |

| DFT (GIAO method) | Prediction of ¹H and ¹³C chemical shifts | Can distinguish between diastereomers and confirm structural assignments. researchgate.net |

| QM/MM with MD | Prediction of averaged chemical shifts | Accounts for conformational dynamics in solution, improving accuracy. nih.govbiorxiv.org |

| DFT with specific functionals | Correlation of shifts with geometry | Develops algorithms to relate calculated structures to experimental shifts. researchgate.net |

Elucidation of Metal Speciation in Complex Matrices

Amides are known to coordinate with metal ions through the carbonyl oxygen or, upon deprotonation, the amide nitrogen. nih.gov This interaction is fundamental in various fields, from bioinorganic chemistry to solvent extraction for metal recovery. researchgate.neted.ac.uk this compound could potentially act as a ligand for metal extraction.

Computational studies are crucial for understanding the nature of these metal-ligand interactions. DFT calculations can determine the preferred coordination mode (e.g., through oxygen vs. nitrogen), the geometry of the resulting metal complex, and the binding energy. nih.goved.ac.uk For example, in the solvent extraction of rhodium, computational modeling showed that a primary amide coordinates to the metal via its nitrogen atom after tautomerizing to its enol form. ed.ac.uk Similarly, DFT studies have clarified why Cu(II) can induce amide deprotonation for coordination, while Zn(II) and Fe(II) are unlikely to do so. nih.gov An integrated approach, combining spectroscopic data with computational models, would be essential to characterize the speciation of any metal complexes formed by this compound. researchgate.netresearchgate.net

Theoretical Frameworks for Solvent Extraction Mechanisms

The elucidation of solvent extraction mechanisms at a molecular level is greatly enhanced by computational chemistry and theoretical modeling. For this compound, these theoretical frameworks provide crucial insights into the intricate interactions governing the transfer of metal ions from an aqueous phase to an organic phase. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most powerful and widely used theoretical tools in this context.

DFT calculations are instrumental in determining the electronic structure, geometry, and stability of the complexes formed between the extractant and the metal ion. rsc.org By employing various functionals, such as B3LYP or BP86, and appropriate basis sets, researchers can model the system with considerable accuracy. rsc.org These calculations can predict key parameters like bond lengths, bond angles, and coordination numbers of the extracted species. Furthermore, thermodynamic parameters such as the Gibbs free energy of extraction (ΔGext) can be calculated to predict the spontaneity and efficiency of the extraction process. rsc.orgnih.gov Solvation models, like the Conductor-like Screening Model (COSMO), are often incorporated to account for the effects of the solvent environment on the extraction process. rsc.org

Molecular dynamics simulations, on the other hand, provide a dynamic picture of the extraction process. These simulations can model the behavior of a large ensemble of molecules over time, offering insights into the aggregation of extractant molecules, the formation of reverse micelles, and the transport of metal complexes across the aqueous-organic interface. acs.orgnih.gov By simulating the system at an atomistic level, MD can help in understanding the role of the diluent and other components of the organic phase in the extraction mechanism.

Modeling of Ion-Pair Formation

The formation of ion-pairs is a critical step in the solvent extraction of metalates by this compound. In this mechanism, the amide molecule is first protonated, typically at the carbonyl oxygen atom, to form a cationic species. This protonated amide then forms an ion pair with the anionic metal complex (e.g., [AuCl₄]⁻ or [TaCl₆]⁻), which is then extracted into the organic phase. acs.orged.ac.uk

Computational modeling, particularly DFT, has been employed to investigate the structure and stability of these ion-pair complexes. acs.org For instance, studies on similar primary amides have shown that the proton can be chelated by two amide molecules through their oxygen atoms, forming a charge-diffuse cation [H(amide)₂]⁺. This cation then interacts with the metalate anion through hydrogen bonds. ed.ac.uk

DFT calculations can provide detailed information on the geometry of these ion-pairs, including the bond lengths and angles within the protonated amide and its interaction with the metalate. The energetics of the ion-pair formation can also be computed to understand the stability of the extracted species.

Table 1: Representative Theoretical Data for Ion-Pair Formation in Amide-based Extraction Systems (Analogous to this compound) (Note: The following data is illustrative and based on studies of similar amide extractants due to the lack of specific published data for this compound.)

| Parameter | Value | Method/Reference |

|---|---|---|

| Protonation Site | Carbonyl Oxygen | DFT Calculations ed.ac.uk |

| Proton Transfer Energy (Gas Phase) | -30 kcal/mol | DFT Calculations ed.ac.uk |

| Proton Transfer Energy (Polar Solvent) | -2.5 kcal/mol | DFT with COSMO model ed.ac.uk |

| Typical H-bond distance (N-H···Cl) | 2.2 - 2.5 Å | DFT optimized geometry |

| Typical Ion-Pair Stoichiometry | [H(amide)₂]⁺[Metalate]⁻ | Experimental and Computational acs.orged.ac.uk |

Simulation of Synergistic Extraction Phenomena

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This compound has been shown to act as a synergist in combination with other extractants, such as primary amines, for the recovery of metals like rhodium. rsc.orgresearchgate.net

Theoretical modeling plays a crucial role in understanding the molecular basis of this synergy. Computational studies can reveal how the two different extractant molecules cooperate to form a more stable and more lipophilic complex with the metal ion. This often involves one extractant neutralizing the charge of the metal ion while the other displaces remaining water molecules from the metal's coordination sphere, thereby enhancing its solubility in the organic phase. researchgate.net

In the synergistic extraction of rhodium using this compound (L¹) and a primary amine (LA), computational modeling has shown the formation of two distinct rhodium complexes in the organic phase: an ion-pair [HLA]₃[RhCl₆] and a mixed-ligand complex [HLA]₂[RhCl₅(L¹)]. rsc.orgresearchgate.net In the latter, the amide tautomerizes to its enol form and coordinates to the rhodium center. rsc.org

Molecular dynamics simulations can further elucidate the synergistic mechanism by modeling the self-assembly of the extractants and the metal complexes in the organic phase. acs.orgnih.gov These simulations can show the formation of mixed aggregates and reverse micelles that facilitate the transfer of the metal ion. acs.org The configurational entropy of the system, which can be enhanced in a synergistic system due to the formation of a variety of nanoscale structures, is a key driving force that can be explored through statistical thermodynamic models combined with simulation data. acs.org

Table 2: Illustrative Computational Parameters for Simulating Synergistic Extraction with Amide-based Systems (Note: The following data is representative of methodologies used for simulating systems analogous to those involving this compound.)

| Parameter | Description | Typical Software/Method |

|---|---|---|

| Force Field | Defines the potential energy function for the system. | GROMACS, AMBER acs.org |

| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT (constant pressure and temperature) |

| Simulation Time | Duration of the simulation. | Nanoseconds to microseconds |

| Solvent Model | Representation of solvent molecules. | Explicit (e.g., TIP3P for water) or Implicit |

| Analysis Methods | Techniques to analyze the simulation trajectory. | Radial Distribution Functions (RDFs), Mean Square Displacement (MSD) |

Applications of 3,5,5 Trimethylhexanamide in Specialized Chemical Processes

Advanced Solvent Extraction for Metal Recovery and Separation

In the field of hydrometallurgy, 3,5,5-trimethylhexanamide functions as an effective extractant, particularly in systems designed for the selective separation of valuable and critical metals from complex aqueous solutions.

The recovery of platinum-group metals (PGMs) is often complicated by their complex chemistry in acidic solutions. google.com Rhodium, in particular, exists as a variety of aqueous complexes, making it difficult to target with a single extractant. nih.goved.ac.uk Research has demonstrated that this compound can be a key component in a synergistic solvent extraction system for rhodium. nih.gov

In one study, a combination of this compound (L¹) and a primary amine, 2-ethylhexylamine (B116587) (LA), was shown to effectively extract rhodium from a 4 M hydrochloric acid medium, achieving over 85% recovery. nih.govresearchgate.net The mechanism involves the formation of two distinct rhodium complexes that are soluble in the organic phase: an ion-pair complex, [HLA]₃[RhCl₆], and a mixed-ligand complex, [HLA]₂[RhCl₅(L¹)]. nih.govresearchgate.net In the latter, the amide tautomerizes to its enol form and coordinates directly to the rhodium center. nih.govresearchgate.net This synergistic approach highlights the importance of designing sophisticated ligand systems to target specific metal species in solution. nih.gov

Table 1: Synergistic Solvent Extraction of Rhodium This table summarizes the key components and findings of the synergistic extraction process for rhodium.

| Component | Role | Finding | Source |

|---|---|---|---|

| This compound (L¹) | Primary Amide Extractant | Forms a coordinated complex with rhodium, [HLA]₂[RhCl₅(L¹)], enhancing extraction. | nih.gov, researchgate.net |

| 2-Ethylhexylamine (LA) | Primary Amine (Synergist) | Forms an ion-pair complex, [HLA]₃[RhCl₆], and facilitates the overall process. | nih.gov, researchgate.net |

| Hydrochloric Acid (4 M) | Aqueous Medium | Provides the chloride ions and acidity necessary for the formation of rhodium-chloro complexes. | nih.gov |

While direct research on this compound for gold extraction is limited, the broader field relies on solvent extraction using various extractants to recover precious metals from chloride-based leach liquors. google.com

Tantalum is a critical metal essential for the electronics industry. Traditional recovery methods often involve hazardous hydrofluoric acid. tanb.org Recent research has focused on developing fluoride-free recovery processes, with this compound (often abbreviated as 'L' in studies) emerging as a promising extractant from chloride-based media. mdpi.comresearchgate.net

Studies have shown that this compound dissolved in toluene (B28343) can efficiently extract tantalum from aqueous solutions of tantalum pentachloride (TaCl₅) in hydrochloric acid (HCl) when a high concentration of chloride ions is maintained through the addition of lithium chloride (LiCl). mdpi.comtanb.org In experimental setups, a 0.1 M solution of the amide in toluene was used to contact a 0.01 M solution of TaCl₅. mdpi.comtanb.org While extraction is negligible at very high HCl concentrations (12 M) due to the protonation of the amide, diluting the acid to 1 M HCl and adding LiCl significantly improves performance. tanb.org Complete extraction of tantalum was observed at LiCl concentrations between 7 M and 11 M. tanb.org Subsequent stripping of the tantalum from the organic phase can be achieved using water or dilute HCl. mdpi.comtanb.org

Table 2: Tantalum Extraction Efficiency with this compound This interactive table presents the percentage of tantalum extracted from a 1 M HCl solution into a toluene solution of this compound at varying LiCl concentrations.

| Lithium Chloride (LiCl) Concentration | Tantalum Extraction (%) | Observation | Source |

|---|---|---|---|

| 3-6 M | Partial | Tantalum begins to be extracted; some precipitate may form. | tanb.org |

| 7 M | ~100% | Complete extraction of tantalum into the organic phase. | tanb.org |

| 8 M | ~100% | Complete extraction of tantalum into the organic phase. | tanb.org |

| 9 M | ~100% | Complete extraction of tantalum into the organic phase. | tanb.org |

| 10 M | ~100% | Complete extraction of tantalum into the organic phase. | tanb.org |

The rapid growth of electronic waste (e-waste) presents both an environmental challenge and a significant economic opportunity. researchgate.net E-waste is a rich secondary source of valuable and critical metals, and its processing is a cornerstone of the circular economy, which aims to minimize waste and keep resources in use. un.orgnicf.gov.in The global generation of e-waste reached a record 62 million tonnes in 2022, containing billions of dollars' worth of recoverable resources. nicf.gov.in

Environmental Disposition and Biotransformation Pathways of 3,5,5 Trimethylhexanamide

Sorption and Transport Behavior of 3,5,5-Trimethylhexanamide in Environmental Media

The environmental disposition of this compound is significantly influenced by its sorption and transport behavior in various environmental compartments, particularly in soil and sediment. Sorption, the process by which a chemical binds to solid particles, is a key determinant of its mobility, bioavailability, and ultimately its environmental fate. For nonionic organic compounds like this compound, sorption is largely governed by partitioning into the organic carbon fraction of soil and sediment. chemsafetypro.comecetoc.org

The mobility of a chemical in soil is inversely related to its soil adsorption coefficient (Koc). A high Koc value indicates strong adsorption to soil and organic matter, leading to limited movement, while a low value suggests high mobility. chemsafetypro.com For aliphatic amides, the sorption behavior can be influenced by factors such as the organic matter content of the soil, clay content, and soil pH. nih.gov Generally, soils with higher organic carbon and clay content will exhibit greater sorption of organic compounds. nih.gov

Adsorption/Desorption Isotherms

Adsorption and desorption isotherms are graphical representations that describe the equilibrium relationship between the concentration of a substance in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. These isotherms are crucial for understanding the sorption capacity of soil or sediment for a particular compound. The Freundlich and Langmuir models are commonly used to describe these relationships. mdpi.comnih.gov

Cs = Kf * Ce1/n

Where:

Cs is the amount of substance adsorbed per unit mass of adsorbent (e.g., mg/kg).

Ce is the equilibrium concentration of the substance in solution (e.g., mg/L).

Kf is the Freundlich affinity coefficient, indicating the adsorption capacity. mdpi.com

1/n is the Freundlich intensity parameter, which relates to the nonlinearity of the adsorption. mdpi.com

Desorption studies are also critical as they provide information on the reversibility of the sorption process. Hysteresis, where the desorption isotherm does not follow the adsorption isotherm, indicates that the compound is not easily released back into the soil solution, suggesting a lower potential for mobility. nih.gov

Illustrative Adsorption/Desorption Isotherm Parameters for a Structurally Similar Aliphatic Amide

The following table presents hypothetical data based on typical values for aliphatic amides in different soil types to illustrate the expected sorption behavior of this compound. This is not experimental data for this compound.

| Soil Type | Organic Carbon (%) | Clay Content (%) | Adsorption Kf ((mg/kg)/(mg/L)1/n) | Adsorption 1/n | Desorption Kf,des ((mg/kg)/(mg/L)1/n) | Desorption 1/ndes | Hysteresis Index (H) |

| Sandy Loam | 1.2 | 15 | 3.5 | 0.92 | 4.8 | 0.95 | 0.73 |

| Silt Loam | 2.5 | 28 | 7.8 | 0.88 | 10.2 | 0.91 | 0.76 |

| Clay Loam | 3.8 | 45 | 15.2 | 0.85 | 20.5 | 0.88 | 0.74 |

Note: The Hysteresis Index (H) is calculated as the ratio of the slope of the desorption curve to the slope of the adsorption curve. A value less than 1 indicates hysteresis.

Modeling of Environmental Distribution and Fate

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. researchgate.netacs.org These models integrate the physicochemical properties of the compound with the characteristics of the environmental compartments to estimate concentrations in soil, water, air, and biota.

For amides, multimedia fugacity models like the Equilibrium Criterion (EQC) model can be used to predict their environmental fate. researchgate.netnih.gov These models divide the environment into interconnected compartments and use the principle of fugacity (the "escaping tendency" of a chemical) to describe the partitioning of the substance between these compartments. The soil compartment is often predicted to be the main reservoir for amide herbicides due to their sorption characteristics. researchgate.netnih.gov

Key input parameters for these models include:

Physicochemical Properties: Molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The Kow is often used to estimate the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.gov

Environmental Parameters: Characteristics of the different environmental compartments, such as volume, density, and organic carbon content of soil and sediment.

Degradation Rates: Abiotic and biotic degradation half-lives in various media.

Based on the structure of this compound (a branched aliphatic amide), it is expected to have a moderate to high Kow, suggesting a tendency to partition into organic phases. This would translate to a significant Koc value, indicating that the primary sink for this compound in the environment would likely be soil and sediment. ecetoc.orgresearchgate.net Models would likely predict low mobility and a low potential for leaching into groundwater, particularly in soils with higher organic matter content. chemsafetypro.com

Illustrative Predicted Environmental Distribution for a Structurally Similar Aliphatic Amide using a Fugacity Model

The following table presents a hypothetical output from a Level III fugacity model for an aliphatic amide with properties similar to this compound, illustrating its likely environmental distribution. This is not based on a specific model run for this compound.

| Environmental Compartment | Percentage of Total Mass | Predicted Concentration |

| Air | < 0.1% | 0.05 ng/m³ |

| Water | 5.9% | 0.2 µg/L |

| Soil | 85.3% | 25 µg/kg |

| Sediment | 8.7% | 18 µg/kg |

| Biota | < 0.1% | 0.1 µg/kg |

These models are crucial for risk assessment as they help to estimate the predicted environmental concentrations (PECs) which can then be compared to predicted no-effect concentrations (PNECs) to characterize potential risks to ecosystems. acs.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for 3,5,5-Trimethylhexanamide

Traditional amide synthesis often involves the coupling of a carboxylic acid with an amine, frequently requiring stoichiometric activating agents that generate significant waste. rsc.org Future research will focus on developing more atom-economical and innovative pathways to this compound.

One promising avenue is the exploration of oxidative amidation , which could utilize alcohols or aldehydes as starting materials. benthamdirect.com For instance, a future synthesis could involve the direct reaction of 3,5,5-trimethylhexanol or 3,5,5-trimethylhexanal (B1630633) with an amine source, catalyzed by transition metals like ruthenium or rhodium. researchgate.net This approach bypasses the need to first prepare the carboxylic acid, streamlining the production process.

Another emerging trend is the use of visible-light-mediated reactions . mdpi.com Photoredox catalysis could enable the formation of this compound under mild conditions, potentially from unconventional precursors. Researchers may investigate the use of carbamoyl (B1232498) radical precursors that can be coupled with suitable hydrocarbon feedstocks to build the 3,5,5-trimethylhexyl backbone. mdpi.com

Furthermore, the rearrangement of oximes , such as those derived from ketoximes, presents an alternative route. eurekaselect.com The Beckmann rearrangement, a classic method, is being modernized with new catalytic systems to improve its efficiency and reduce waste, offering a potential non-traditional pathway to secondary amides related to the target compound. eurekaselect.com

| Potential Synthetic Route | Starting Materials | Key Advantages | Relevant Research Trend |

| Direct Catalytic Amidation | 3,5,5-Trimethylhexanoic acid, Amine | High atom economy, reduced waste | Green Chemistry, Catalysis |

| Oxidative Amidation | 3,5,5-Trimethylhexanol/hexanal, Amine | Bypasses carboxylic acid step, process intensification | Transition-Metal Catalysis |

| Photoredox Catalysis | Carbamoyl radical precursors, Hydrocarbons | Mild reaction conditions, novel reactivity | Visible-Light Chemistry mdpi.com |

| Oxime Rearrangement | Ketoximes | Alternative non-acid-based route | Atom-economical synthesis eurekaselect.com |

Exploration of Enhanced Reactivity and Selectivity in Catalytic Systems

Catalysis is central to modern chemical manufacturing. For this compound, future research will undoubtedly seek more active, selective, and robust catalysts.

Biocatalysis represents a significant frontier. The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), has been demonstrated for the synthesis of various amides. nih.govnih.gov Future work could involve screening for or engineering enzymes that are highly selective for the sterically hindered 3,5,5-trimethylhexanoic acid substrate. Enzymatic processes operate under mild conditions and can offer exceptional chemo- and regioselectivity, which is a key advantage in sustainable manufacturing. nih.govresearchgate.net

In the realm of homogeneous and heterogeneous catalysis, the development of Covalent Organic Framework (COF)-based photocatalysts is a recent advancement. dst.gov.in These materials offer a recyclable and metal-free catalytic system for amide synthesis directly from alcohols, functioning under mild conditions with light activation. dst.gov.in Applying this technology to the synthesis of this compound could lead to a highly efficient and green production method.

Additionally, research into boron-based catalysts for direct amidation continues to evolve. mdpi.comdur.ac.uk These catalysts avoid the need for stoichiometric coupling reagents and operate by activating the carboxylic acid. Future studies may focus on developing more active boron catalysts that can efficiently handle the bulky neopentyl group adjacent to the carbonyl in the 3,5,5-trimethylhexanoyl structure.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, advanced modeling will play a crucial role in predicting reaction outcomes and designing better processes.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to investigate the detailed reaction mechanisms of amide bond formation. acs.orgresearchgate.net By simulating the transition states and intermediates, researchers can gain insights into the factors controlling reactivity and selectivity. For example, computational studies can elucidate the mechanism of a proposed catalytic cycle, helping to explain why a particular catalyst is effective or to predict how its structure could be modified for improved performance. nih.gov

Density Functional Theory (DFT) calculations are particularly useful for studying catalyst-substrate interactions. catalyticamidation.info This approach can help in the rational design of new catalysts for the synthesis of this compound by predicting binding energies and activation barriers. This predictive power reduces the need for extensive experimental screening, saving time and resources.

| Modeling Technique | Application Area for this compound | Potential Outcome |

| QM/MM | Elucidation of enzymatic or catalytic reaction mechanisms. acs.org | Understanding of rate-limiting steps; rational enzyme/catalyst engineering. |